

Spectral Data of 2-Aminobenzene-1,4-diol: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzene-1,4-diol

Cat. No.: B1230505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-aminobenzene-1,4-diol** (CAS No: 20734-68-3), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectral Data

The following tables summarize the key spectral data for **2-aminobenzene-1,4-diol**. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, predicted data and typical spectral ranges for the constituent functional groups are also provided for reference.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~6.5-7.0	m	Aromatic CH
~4.0-5.0	br s	-NH ₂
~8.0-9.0	br s	-OH

Note: Predicted data is based on standard chemical shift values and may vary depending on the solvent and other experimental conditions. The protons of the -NH₂ and -OH groups are exchangeable and may not always be observed or may appear as broad signals.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~140-150	C-OH
~130-140	C-NH ₂
~110-120	Aromatic CH

Note: Predicted data is based on established substituent effects on aromatic rings.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (phenolic), N-H Stretch (amine)
3100-3000	Medium	Aromatic C-H Stretch
1620-1580	Medium-Strong	N-H Bend (amine), C=C Stretch (aromatic)
1520-1450	Medium-Strong	C=C Stretch (aromatic)
1300-1200	Strong	C-O Stretch (phenol)
1250-1020	Medium	C-N Stretch (aromatic amine)
900-675	Strong	Aromatic C-H Out-of-Plane Bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.

Table 4: Mass Spectrometry Data

m/z	Interpretation
125.05	[M] ⁺ (Molecular Ion)

Note: The molecular weight of **2-aminobenzene-1,4-diol** (C₆H₇NO₂) is 125.13 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-aminobenzene-1,4-diol** would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

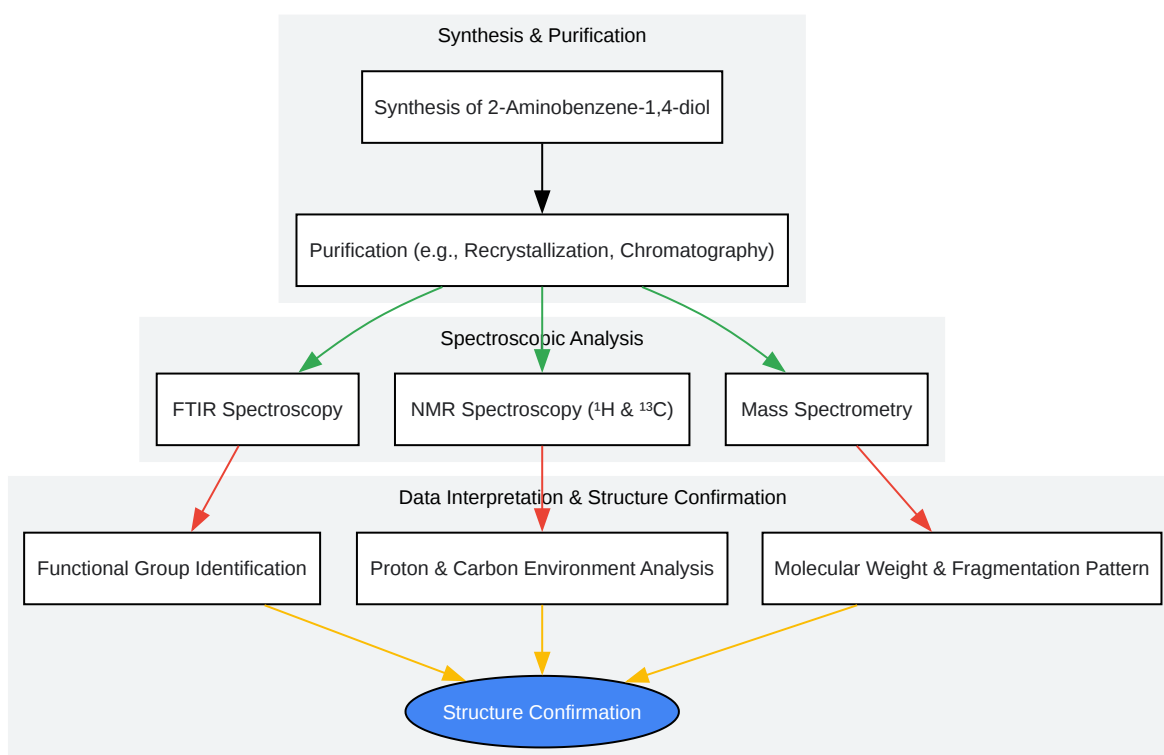
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds. For EI-MS, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments and the molecular ion. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like **2-aminobenzene-1,4-diol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-aminobenzene-1,4-diol**.

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